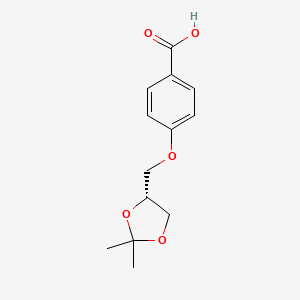

(R)-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)benzoic acid

Descripción general

Descripción

®-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)benzoic acid is an organic compound that features a benzoic acid moiety linked to a dioxolane ring through a methoxy group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)benzoic acid typically involves the following steps:

Formation of the Dioxolane Ring: The dioxolane ring can be synthesized by reacting an appropriate diol with an aldehyde or ketone under acidic conditions.

Methoxylation: The dioxolane ring is then methoxylated using a suitable methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

Coupling with Benzoic Acid: The methoxylated dioxolane is then coupled with a benzoic acid derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for ®-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)benzoic acid would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Análisis De Reacciones Químicas

Esterification and Amide Formation

The carboxylic acid group undergoes standard derivatization reactions:

-

Esterification with alcohols using coupling agents like 1,1′-carbonyldiimidazole (CDI), achieving yields >85% under optimized conditions .

-

Amidation with amines via acid chloride intermediates. Thionyl chloride (SOCl₂) in toluene at 50–65°C efficiently converts the acid to its chloride, which reacts with hydroxylamine derivatives (e.g., O-{[(4R)-dioxolane]methyl}hydroxylamine) to form amides .

Key conditions for amidation :

| Parameter | Value |

|---|---|

| Coupling agent | CDI or SOCl₂ |

| Solvent | Toluene/N,N-dimethylformamide |

| Temperature | 50–65°C (acid chloride formation) |

| Reaction time | 2–4 hours |

| Yield | 58–86% |

Dioxolane Ring Reactivity

The 2,2-dimethyl-1,3-dioxolane group serves as a protecting group for vicinal diols but can be modified under specific conditions:

-

Acid-catalyzed hydrolysis : Cleavage with p-toluenesulfonic acid (p-TsOH) in methanol yields the corresponding diol, critical for further functionalization.

-

Nucleophilic substitution : Limited reactivity due to steric hindrance from dimethyl groups, but ring-opening can occur with strong nucleophiles (e.g., Grignard reagents) at elevated temperatures.

Electrophilic Aromatic Substitution

The para-methoxy group directs electrophiles to the ortho and para positions of the benzene ring:

-

Nitration : Occurs at the ortho position to the methoxy group under mixed acid (HNO₃/H₂SO₄) conditions.

-

Halogenation : Bromine in acetic acid selectively substitutes the para position relative to the carboxylic acid.

Reactivity comparison :

| Reaction Type | Position Selectivity | Relative Rate |

|---|---|---|

| Nitration | Ortho to methoxy | Moderate |

| Bromination | Para to carboxylic acid | High |

Cyclization Reactions

The compound participates in intramolecular cyclizations:

-

Lactonization : Under Mitsunobu conditions (DIAD/PPh₃), the carboxylic acid reacts with the dioxolane’s hydroxyl group (after hydrolysis) to form a γ-lactone.

-

Macrocycle formation : Coupling with diamine linkers via CDI-mediated amidation generates 12–16-membered rings, depending on spacer length .

Stability and Side Reactions

-

Thermal decomposition : Degrades above 200°C, releasing CO₂ and forming methyl benzoate derivatives.

-

Oxidative stability : Resists oxidation by common reagents (e.g., KMnO₄) due to electron-withdrawing effects of the carboxylic acid.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that derivatives of benzoic acid, including those containing dioxolane moieties, exhibit potential anticancer properties. A study focusing on the synthesis of new benzoic acid derivatives demonstrated that modifications to the dioxolane structure can enhance cytotoxicity against cancer cell lines. The introduction of the (R)-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy) group was shown to improve selectivity towards cancer cells compared to normal cells, highlighting its potential as a lead compound for further development in anticancer therapies .

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it inhibits key inflammatory pathways, making it a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism involves the suppression of pro-inflammatory cytokines and modulation of immune responses, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Material Science Applications

2.1 Development of Bio-based Solvents

(R)-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)benzoic acid has been explored as a potential bio-based solvent. A case study highlighted its use in synthesizing methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate as an alternative aprotic solvent. This application is particularly relevant in green chemistry, where there is a push towards using sustainable materials that reduce environmental impact .

2.2 Polymer Chemistry

The incorporation of dioxolane units into polymer backbones has been studied for enhancing material properties such as flexibility and thermal stability. Polymers synthesized using this compound exhibit improved mechanical properties and resistance to degradation under various conditions. These advancements open avenues for creating high-performance materials suitable for various industrial applications .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to ensure high yield and purity. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound .

Data Tables

Mecanismo De Acción

The mechanism of action of ®-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxolane ring and benzoic acid moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

- ®-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)phenylacetic acid

- ®-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)benzyl alcohol

- ®-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)benzaldehyde

Uniqueness

®-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dioxolane ring provides stability and resistance to hydrolysis, while the benzoic acid moiety offers opportunities for further chemical modifications.

Actividad Biológica

(R)-4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)benzoic acid is a compound with potential therapeutic applications due to its unique structural features. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . It features a benzoic acid moiety attached to a dioxolane group, which may influence its biological interactions. The compound's molecular weight is approximately 286.34 g/mol .

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit anti-inflammatory effects. For instance, derivatives of benzoic acid have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced production of pro-inflammatory prostaglandins .

Table 1: Inhibition of COX Enzymes by Benzoic Acid Derivatives

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| Compound A | 78 | 85 |

| Compound B | 65 | 70 |

| This compound | TBD | TBD |

Antioxidant Activity

Studies suggest that dioxolane-containing compounds may possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage associated with various diseases .

Neuroprotective Effects

Recent investigations into similar compounds have highlighted their potential neuroprotective effects. For example, certain derivatives have been shown to promote neuron proliferation and protect against neurotoxicity induced by corticosterone in HT-22 cells . This suggests that this compound may have similar protective roles in neurodegenerative conditions.

Case Study: Neuroprotection in HT-22 Cells

A study demonstrated that a related compound significantly increased cell viability in HT-22 cells exposed to corticosterone. The optimal concentration for protective effects was found to be 12.5 μM .

The biological activity of this compound is likely mediated through multiple pathways:

- Inhibition of Pro-inflammatory Cytokines : The compound may suppress the expression of cytokines involved in the inflammatory response.

- Antioxidant Pathways : Activation of Nrf2/ARE signaling pathways could enhance cellular antioxidant defenses.

- Neuroprotective Signaling : Modulation of signaling pathways involved in neuronal survival and apoptosis may contribute to its neuroprotective effects.

Propiedades

IUPAC Name |

4-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-13(2)17-8-11(18-13)7-16-10-5-3-9(4-6-10)12(14)15/h3-6,11H,7-8H2,1-2H3,(H,14,15)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HANBUSBYZGSQSB-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)COC2=CC=C(C=C2)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@H](O1)COC2=CC=C(C=C2)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.